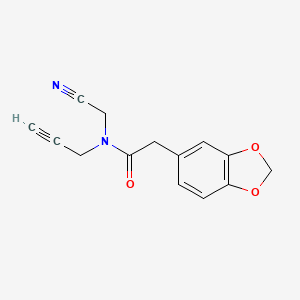
2-(2H-1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BDPA or simply as the cyanide radical spin probe. It is a highly reactive molecule that can be used to study a wide range of biochemical and physiological processes. In
作用機序
BDPA is a highly reactive molecule that can react with a wide range of biological molecules, including proteins, lipids, and DNA. It acts as a spin probe by undergoing a rapid spin exchange with nearby unpaired electrons, which results in a broadening of the EPR spectrum. This broadening can be used to study the structure and dynamics of the biological molecule of interest.
Biochemical and Physiological Effects:
BDPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome c oxidase and xanthine oxidase. It has also been shown to induce apoptosis in cancer cells and to protect cells from oxidative stress. BDPA has been shown to have anti-inflammatory and antioxidant properties, which make it a promising compound for the treatment of several diseases.
実験室実験の利点と制限
One of the main advantages of BDPA is its high reactivity, which allows it to react with a wide range of biological molecules. It is also relatively easy to synthesize and purify, which makes it a popular choice for research laboratories. However, BDPA has some limitations as well. It is a highly toxic compound and must be handled with care. It can also react with other molecules in the sample, which can complicate the interpretation of the EPR spectrum.
将来の方向性
There are several future directions for the use of BDPA in scientific research. One promising area is the study of protein-protein interactions, which are critical for many biological processes. BDPA can be used to study the dynamics of protein-protein interactions and to identify potential drug targets. Another future direction is the use of BDPA as a diagnostic tool for diseases such as cancer and Alzheimer's disease. BDPA can be used to detect changes in the redox state of cells and tissues, which can be indicative of disease. Finally, BDPA can be used to study the effects of environmental toxins on cells and tissues, which can have important implications for public health.
合成法
The synthesis of BDPA involves the condensation of 2-(2H-1,3-benzodioxol-5-yl)acetic acid with propargylamine, followed by the addition of cyanomethyl anion. The resulting compound is purified by column chromatography to yield BDPA. This synthesis method has been well-established and is widely used in research laboratories.
科学的研究の応用
BDPA has been extensively used in scientific research as a spin probe to study a wide range of biochemical and physiological processes. It is commonly used in electron paramagnetic resonance (EPR) spectroscopy, which is a powerful technique used to study the structure and dynamics of biological molecules. BDPA can be used to study protein-protein interactions, membrane dynamics, and redox reactions. It has also been used to study the effects of oxidative stress on cells and tissues.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-2-6-16(7-5-15)14(17)9-11-3-4-12-13(8-11)19-10-18-12/h1,3-4,8H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIZYDFQJCPREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

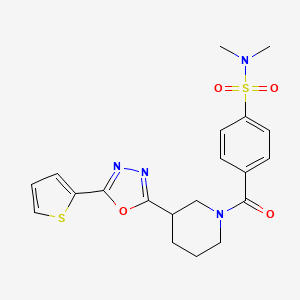
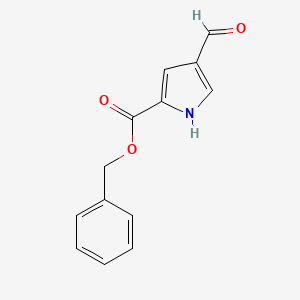
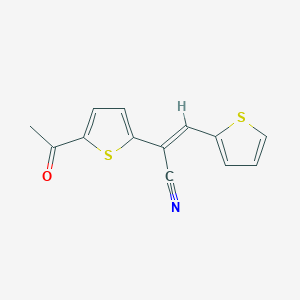

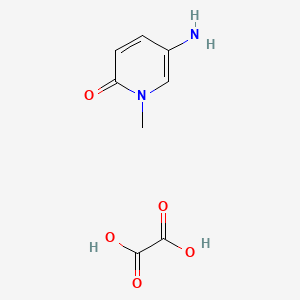

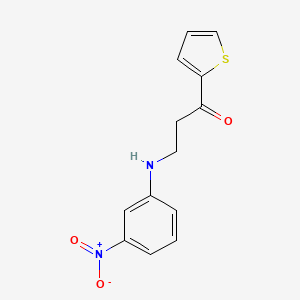
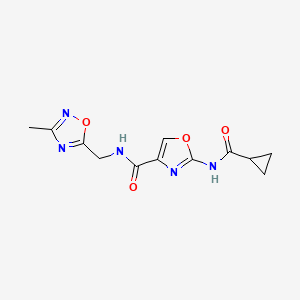
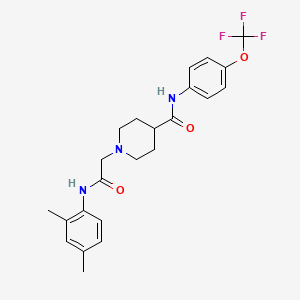
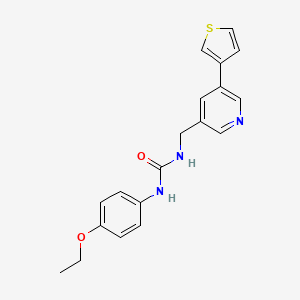
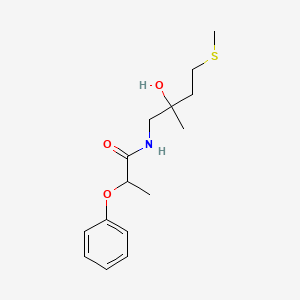
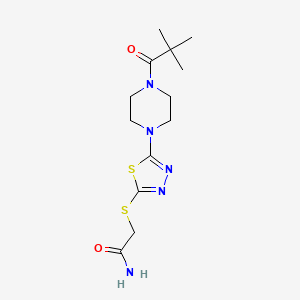
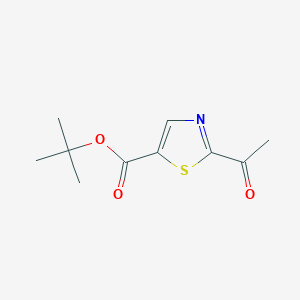
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-dimethylphenyl)oxamide](/img/structure/B2736095.png)